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molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No. B095508
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Patent
US09226970B2

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (194 mg, 0.83 mmol) and KOH (342 mg, 5.25 mmol) were stirred in MeOH/water (8 mL/4 mL) at room temperature for 21.5 h. More water was added to dilute the solution. The mixture was concentrated to remove the organic solvent. The remaining solution was washed with DCM (100 mL). The aqueous solution was adjusted with 1 N HCl to pH 2.9, extracted with EtOAc (2×15 mL). The combined EtOAc extraction was washed with brine, dried over sodium sulfate, concentrated to afford the product as solid (185.5 mg, 97% yield). 1H-NMR (DMSO-d6): 8.718 (d, J=2.0-2.5 Hz, 1 H, Ar—H), 8.116 (dd, J=2.0-2.5 Hz and 9.0-9.5 Hz, 1 H, Ar—H), 7.583 (d, J=9.0-9.5 Hz, 1 H, Ar—H), 7.378 (d, J=1.5 Hz, 1 H, Ar—H). LC-MS: 207.1 (MH+).
Quantity
194 mg
Type
reactant
Reaction Step One
Name
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[NH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([N+:15]([O-:17])=[O:16])=[CH:10][CH:9]=2)=[O:5])C.[OH-].[K+].O>CO.O>[N+:15]([C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:14]2)([O-:17])=[O:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
194 mg
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
Name
Quantity
342 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to dilute the solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
WASH
Type
WASH
Details
The remaining solution was washed with DCM (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined EtOAc extraction
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=C(NC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 185.5 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 108.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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